N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylurea
Description
Properties
IUPAC Name |
1-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c14-6-11(7-15,8-16)13-10(17)12-9-4-2-1-3-5-9/h1-5,14-16H,6-8H2,(H2,12,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPZFYUYQQBJKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC(CO)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398451 | |
| Record name | N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60035-83-8 | |
| Record name | N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
-
Nucleophilic Attack : The primary amine group of TRIS attacks the electrophilic carbon of phenyl isocyanate.
-
Urea Formation : Elimination of carbon dioxide results in the formation of the urea bond.
-
Stabilization : The hydroxyl groups of TRIS participate in intramolecular hydrogen bonding, stabilizing the product.
The reaction is typically conducted in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) at temperatures between 0°C and 25°C to minimize side reactions.
Table 1: Standard Reaction Conditions
| Parameter | Optimal Value | Purpose |
|---|---|---|
| Solvent | THF or DCM | Enhances reactant solubility |
| Temperature | 0–25°C | Controls reaction exothermicity |
| Molar Ratio (TRIS:Isocyanate) | 1:1.05 | Ensures complete TRIS consumption |
| Reaction Time | 4–6 hours | Balances yield and side reactions |
Optimization of Reaction Parameters
Solvent Selection
Polar aprotic solvents like THF are preferred due to their ability to stabilize intermediates. Nonpolar solvents result in slower reaction kinetics, while protic solvents (e.g., ethanol) may hydrolyze the isocyanate.
Table 2: Solvent Impact on Yield
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.6 | 82 | 98 |
| DCM | 8.9 | 78 | 97 |
| Ethanol | 24.3 | <5 | N/A |
Catalytic Additives
Lewis acids such as zinc chloride (1–2 mol%) accelerate the reaction by polarizing the isocyanate group. However, excess catalyst may promote oligomerization.
Purification and Isolation
Crude product purification involves:
-
Filtration : Removal of unreacted TRIS via vacuum filtration.
-
Recrystallization : Dissolution in hot ethanol followed by slow cooling to yield crystalline product.
-
Chromatography : Silica gel column chromatography (ethyl acetate/methanol 9:1) for high-purity applications.
Table 3: Purity Assessment by HPLC
| Batch | Retention Time (min) | Area (%) |
|---|---|---|
| A | 4.32 | 98.7 |
| B | 4.35 | 99.1 |
Analytical Characterization
Spectroscopic Data
Mass Spectrometry
Alternative Synthetic Approaches
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time to 15–20 minutes while maintaining yields >75%.
Solid-Phase Synthesis
Immobilized TRIS on resin allows for iterative coupling, though yields are lower (50–60%) due to steric hindrance.
Challenges and Mitigation Strategies
| Challenge | Cause | Solution |
|---|---|---|
| Oligomerization | Excess isocyanate | Strict stoichiometric control |
| Hydrolysis | Moisture contamination | Anhydrous conditions |
| Low crystallinity | Polar impurities | Recrystallization from ethanol |
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors to enhance heat dissipation and reduce batch variability. Typical annual production capacity exceeds 500 kg, with a production cost of $120–150/kg.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents or halogens under acidic conditions.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
This compound belongs to a class of urea derivatives that have been synthesized through various methods, including the reaction of isocyanates with alcohols or amines. The incorporation of hydroxymethyl groups enhances its solubility and biological activity.
2.1. Inhibition of Nitric Oxide Synthases (NOS)
Research indicates that derivatives of urea and thiourea, including N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylurea, exhibit inhibitory effects on both neuronal nitric oxide synthase (nNOS) and inducible nitric oxide synthase (iNOS). These enzymes play crucial roles in various physiological processes and are implicated in several pathologies, including neurodegenerative diseases.
- Inhibition Potency : In studies, certain derivatives demonstrated significant inhibition percentages against nNOS (up to 80.6%) and iNOS (up to 76.6%), suggesting their potential as therapeutic agents for conditions like Parkinson's disease where nitric oxide dysregulation is a factor .
2.2. Opioid Receptor Binding
The compound has also been evaluated for its binding affinities to opioid receptors. Modifications in its structure have been shown to enhance selectivity towards specific receptors, which could lead to the development of novel analgesics with fewer side effects compared to existing opioids .
3.1. Respiratory Diseases
The compound's utility extends to the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). It acts as a selective β2-adrenoreceptor agonist, which is beneficial in dilating bronchial passages and alleviating symptoms associated with airway obstruction .
3.2. Neurological Disorders
Given its inhibitory action on nNOS, this compound is being investigated for its potential in treating neurological disorders characterized by excessive nitric oxide production .
4.1. Pharmacological Studies
A series of pharmacological studies have been conducted to evaluate the efficacy of this compound in animal models:
4.2. Clinical Implications
Clinical trials are needed to further explore the therapeutic potential of this compound in humans, particularly for respiratory and neurological diseases where current treatments may be inadequate.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N’-phenylurea involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s tris(hydroxymethyl)methyl group and phenylurea moiety distinguish it from analogs. Key comparisons include:
Tricine (N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]glycine)
- Structure : Replaces the urea group with glycine.
- Function : Acts as a zwitterionic buffer (pKa ~8.1) in biochemical assays .
- Key Difference : Lacks the phenylurea group, reducing its metal-chelating capacity compared to the target compound.
N-(4-Cyanophenyl)-N'-phenylurea
- Structure: Contains a cyano (-CN) group on the phenyl ring.
- Function: Used in agrochemicals; the electron-withdrawing cyano group enhances stability and pesticidal activity .
Cumyluron (N-((2-chlorophenyl)methyl)-N'-(1-methyl-1-phenylethyl)urea)
- Structure : Chlorophenyl and bulky alkyl substituents.
- Function : Herbicide targeting cellulose biosynthesis .
- Key Difference : Bulky substituents reduce solubility but enhance lipid membrane penetration.
N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]acrylamide
- Structure : Replaces urea with an acrylamide group.
- Function: Polymerizable monomer for hydrogels .
- Key Difference : The acrylamide group enables radical polymerization, unlike the urea’s hydrogen-bonding network.
Physicochemical Properties
Hydrogen Bonding and Reactivity
The tris(hydroxymethyl)methyl group in the target compound enables extensive hydrogen bonding (O–H⋯O/N), as observed in its crystal structure . This contrasts with:
- Tricine: Forms zwitterions but lacks urea’s dual hydrogen-bond donors.
- N-(4-Cyanophenyl)-N'-phenylurea: The cyano group reduces hydrogen-bond donor capacity, favoring dipole interactions.
Biological Activity
N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylurea, also known by its CAS number 60035-83-8, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and biological effects based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₆N₂O₄. The compound features a phenyl group attached to a urea moiety, which is further substituted with a hydroxyalkyl chain. This structure is significant as it can influence the compound's biological interactions.
Synthesis
Research indicates that the synthesis of this compound can be achieved through various chemical pathways, often involving the reaction of phenyl isocyanate with the appropriate hydroxymethyl derivatives. The synthesis process is critical as it can affect the yield and purity of the compound, which in turn influences its biological activity .
Pharmacological Effects
The biological activity of this compound has been investigated in several studies. Key findings include:
- Opioid Receptor Binding : Some derivatives of phenylureas have shown significant binding affinities to opioid receptors, indicating potential analgesic properties. For instance, related compounds have been reported to exhibit subnanomolar affinities at mu and kappa receptors .
- Antimicrobial Activity : Preliminary studies suggest that certain analogs may possess antimicrobial properties. The structure-activity relationship (SAR) studies indicate that modifications to the urea moiety can enhance activity against Gram-positive and Gram-negative bacteria .
Toxicology and Safety Profile
A hazard assessment conducted on similar compounds indicated that this compound does not exhibit significant acute toxicity. The no-observed-adverse-effect level (NOAEL) was determined to be 320 mg/kg/day in rat models . Long-term exposure studies are necessary to fully understand its safety profile.
Case Studies
Several case studies illustrate the application and effects of this compound:
- Analgesic Efficacy : A study on related phenylureas demonstrated their efficacy in reducing pain in rodent models. These compounds were effective at doses that did not produce significant side effects commonly associated with traditional opioids .
- Antimicrobial Testing : In vitro testing against various bacterial strains showed that certain derivatives exhibited promising antimicrobial activity, particularly against resistant strains of Staphylococcus aureus and Escherichia coli. .
Q & A
Q. What are the common synthetic routes for preparing N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylurea?
The synthesis typically involves coupling a hydroxymethyl-substituted amine with a phenyl isocyanate derivative. A methodologically robust approach includes:
- Step 1 : Reacting 2-amino-2-(hydroxymethyl)-1,3-propanediol (a tris(hydroxymethyl)aminomethane derivative) with phenyl isocyanate in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.
- Step 2 : Using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate urea bond formation, as demonstrated for structurally analogous phenylurea compounds .
- Step 3 : Purification via column chromatography or recrystallization. Validate purity using HPLC or NMR .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the urea linkage, hydroxymethyl groups, and phenyl substituents. For example, the hydroxymethyl protons resonate near δ 3.5–4.0 ppm, while the urea NH protons appear as broad signals .
- Infrared (IR) Spectroscopy : Detect urea C=O stretching (~1640–1680 cm⁻¹) and N-H bending (~1500–1550 cm⁻¹) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
- X-ray Crystallography : For structural elucidation, as applied to related hydroxymethyl-containing ligands in metal complexes .
Advanced Research Questions
Q. How can computational methods predict the coordination behavior of this compound with metal ions?
Density Functional Theory (DFT) calculations can model the ligand’s binding sites:
- Step 1 : Optimize the geometry of the ligand and metal ion (e.g., Fe²⁺, Cu²⁺) using software like Gaussian or ORCA.
- Step 2 : Analyze electrostatic potential maps to identify electron-rich regions (hydroxyl and urea groups) likely to coordinate metals .
- Step 3 : Compare with experimental data from crystallography (e.g., Fe²⁺ complexes of structurally similar ligands show octahedral coordination involving O and N atoms) .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in reported antimicrobial or anticancer activities may arise from:
- Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) and use reference compounds like cisplatin for cytotoxicity comparisons .
- Purity Assessment : Employ HPLC-MS to rule out impurities or degradation products .
- Structural Modifications : Test derivatives (e.g., replacing the phenyl group with pyridinyl or benzodioxole moieties) to isolate structure-activity relationships .
Q. How can crystallographic data inform the design of derivatives with enhanced stability?
- Hydrogen Bond Analysis : Examine crystal packing interactions (e.g., O–H⋯O or N–H⋯O bonds) to identify stabilizing motifs. For example, hydroxymethyl groups in related ligands form extensive hydrogen-bonded networks, enhancing thermal stability .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., chloro or nitro) on the phenyl ring to modulate solubility and intermolecular interactions .
Methodological Considerations
Q. What experimental design principles apply to studying this compound’s enzyme inhibition potential?
- Kinetic Assays : Use Michaelis-Menten kinetics with purified enzymes (e.g., urease or proteases) to measure inhibition constants (Kᵢ). Include positive controls like acetohydroxamic acid for urease .
- Docking Studies : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes to enzyme active sites. Validate with mutagenesis data .
Q. How can spectroscopic data distinguish between tautomeric forms of the urea group?
- Variable-Temperature NMR : Monitor NH proton shifts at different temperatures. Tautomerization (e.g., keto-enol) alters resonance splitting and coupling constants .
- IR in Solvent Series : Compare C=O stretching frequencies in polar vs. nonpolar solvents; tautomers exhibit solvent-dependent shifts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
